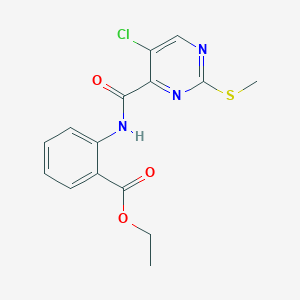

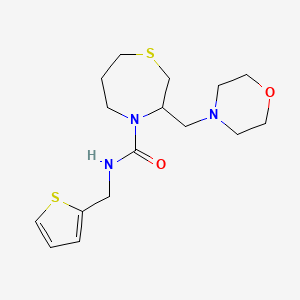

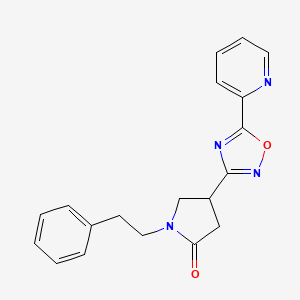

![molecular formula C22H20ClFN4OS B2696407 5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359446-65-3](/img/structure/B2696407.png)

5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the electronegative chlorine and fluorine atoms might make this compound polar, affecting its solubility in various solvents. The fused ring system might also confer stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research into fluoro-substituted benzo[b]pyran derivatives, which share structural motifs with the compound , has shown potential anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives. For instance, novel benzothiazole pyrimidine derivatives have been synthesized and shown excellent in vitro antibacterial and antifungal activity, outperforming standard drugs against various pathogens (Maddila et al., 2016). This indicates the potential utility of similar compounds in addressing resistant microbial infections.

Anti-inflammatory and Analgesic Activity

Research on thiazolo[3,2-a] pyrimidine derivatives designed and synthesized using 4-fluoroaniline and ethylacetoacetate has revealed significant anti-inflammatory and antinociceptive activities. These compounds also showed lower ulcerogenic activity and higher ALD50 values, suggesting a safer profile for potential therapeutic use (Alam et al., 2010).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, specific compounds showed promising activity in vitro, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at a dosage of 100 mg/L (Luo et al., 2017). This suggests potential applications in agricultural sciences for weed control.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-4-8-17(23)9-5-16)27(21(20)29)12-15-6-10-18(24)11-7-15/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWKPVUMWPPWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

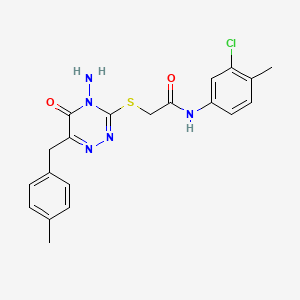

![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)

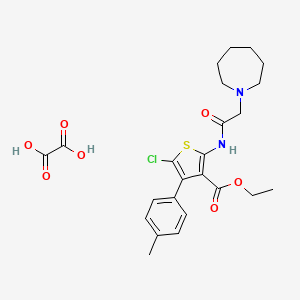

![2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid](/img/structure/B2696329.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)

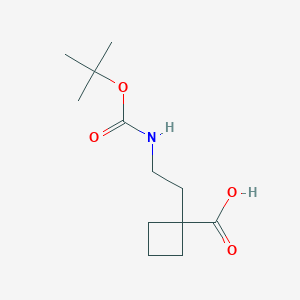

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)

![2-Chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide](/img/structure/B2696346.png)